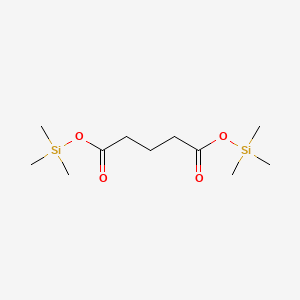

Pentanedioic acid, bis(trimethylsilyl) ester

Description

Properties

CAS No. |

55494-07-0 |

|---|---|

Molecular Formula |

C11H24O4Si2 |

Molecular Weight |

276.48 g/mol |

IUPAC Name |

bis(trimethylsilyl) pentanedioate |

InChI |

InChI=1S/C11H24O4Si2/c1-16(2,3)14-10(12)8-7-9-11(13)15-17(4,5)6/h7-9H2,1-6H3 |

InChI Key |

UWZGPXOJVOOLSG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Silylation Using N,O-Bis(trimethylsilyl)acetamide (BSA)

- Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) is commonly employed to introduce trimethylsilyl groups onto carboxylic acids.

- Procedure: Typically, about 1 mg of the pentanedioic acid sample is reacted with 1 mL of BSA in a dry vessel. The mixture is sealed and heated or shaken to facilitate the reaction. For amino acids, heating at 125 °C for 15 minutes is effective; similar conditions apply for pentanedioic acid derivatives.

- Catalysis: Addition of catalytic amounts of trimethylchlorosilane (TMCS) or trichloroacetic acid improves the efficiency of silylation.

- Reaction Conditions: Heating at approximately 80–125 °C for 10–15 minutes is standard to achieve complete trimethylsilylation.

- Outcome: The bis(trimethylsilyl) ester of pentanedioic acid is formed, which is more volatile and suitable for gas chromatographic analysis.

Use of Other Trimethylsilylating Agents

- Trimethylsilyltrifluoromethanesulfonate (TMSOTf): This reagent can be used for silylation in the presence of bases like triethylamine at low temperatures (0 °C), followed by stirring at room temperature. It is effective for generating N,O-bis(trimethylsilyl)imidates that can be precursors to silylated esters.

- Mechanism: The reaction involves the conversion of carboxylic acid groups to their silyl esters via nucleophilic attack on the silicon center, facilitated by the leaving group (e.g., triflate).

- Advantages: TMSOTf provides rapid silylation and can be used in cascade reactions for complex molecule synthesis.

Solid-Phase Synthesis Linker Approach

- Pentanedioic acid bis(trimethylsilyl) ester derivatives have been used as anchoring linkers in solid-phase peptide synthesis.

- The compound can be prepared as a monoamide derivative with silyl ether linkages, facilitating orthogonal cleavage strategies.

- Such linkers are synthesized by reacting pentanedioic acid derivatives with silylating agents and appropriate phenolic or amide partners under controlled conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) or TMSOTf | BSA is often used in acetonitrile solution; TMSOTf requires base |

| Temperature | 80–125 °C (BSA), 0 °C to RT (TMSOTf) | Heating accelerates reaction; low temperature for TMSOTf to prevent side reactions |

| Reaction Time | 10–15 minutes (BSA), 30–40 minutes (TMSOTf) | Sufficient for complete silylation and formation of imidates |

| Catalysts/Additives | TMCS or trichloroacetic acid (catalytic) | Enhances silylation efficiency |

| Solvent | Acetonitrile (for BSA), dichloromethane or pentane (for TMSOTf) | Dry solvents preferred to avoid hydrolysis |

Analytical and Mechanistic Insights

- Derivatization Monitoring: Gas chromatography-mass spectrometry (GC-MS) is used to confirm the formation of pentanedioic acid bis(trimethylsilyl) ester derivatives. The silylated compounds exhibit characteristic retention times and mass spectral fragmentation patterns.

- Dehydration and Stability: Studies indicate that during trimethylsilylation, some dehydration reactions can occur, especially with hydroxy-substituted analogs, but pentanedioic acid bis(trimethylsilyl) ester remains stable under typical conditions.

- NMR Characterization: $$^{13}C$$ and $$^{31}P$$ NMR spectroscopy are useful for monitoring silylation and subsequent reactions involving silyl esters and related intermediates.

Summary Table of Preparation Methods

Research Discoveries and Applications

- The use of pentanedioic acid bis(trimethylsilyl) ester as a derivatization reagent enhances volatility and thermal stability of carboxylic acids for GC-MS analysis, improving detection sensitivity and reproducibility.

- Its role as a linker in solid-phase peptide synthesis allows for orthogonal cleavage strategies, improving synthetic efficiency and purity of peptides.

- Recent studies have optimized the silylation process by employing catalytic additives and alternative silylating agents, reducing reaction times and improving yields.

- The compound’s stability under various conditions has been confirmed, enabling its use in complex organic syntheses and analytical protocols without significant decomposition.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used to substitute the trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentanedioic acid, bis(trimethylsilyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a protective group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanedioic acid, bis(trimethylsilyl) ester involves the stabilization of carboxylic acids through the formation of trimethylsilyl esters. This stabilization prevents unwanted side reactions and allows for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Chromatographic Properties

Silylated diacid esters share a common structure where carboxylic acid groups are replaced by TMS groups. Key differences arise from carbon chain length, branching, and substituents, which influence retention time (RT), molecular weight (MW), and fragmentation patterns in GC-MS.

Table 1: Comparison of Silylated Diacid Esters in GC-MS Analysis

- Retention Time Trends : Longer carbon chains (e.g., hexanedioic acid, C6) exhibit higher RT due to increased hydrophobicity. Branching (e.g., 3-methylglutaric acid) slightly elevates RT compared to linear analogs .

- Fragmentation : Common fragments include loss of methyl groups (-15 m/z) and cleavage of the ester backbone (e.g., m/z 247 for glutaric bis-TMS ester) .

Thermal and Spectral Properties

- Thermal Stability : Higher molecular weight esters (e.g., hexanedioic acid bis-TMS) require elevated GC temperatures for elution, reflecting stronger intermolecular forces .

- Spectral Signatures :

Key Research Findings

Urinary Organic Acid Profiling : Glutaric bis-TMS ester (RT 14.325 min) is quantified in pediatric populations to monitor metabolic health, alongside other diacid esters like succinic and adipic acid derivatives .

Cellulose Liquefaction : Glutaric bis-TMS ester is a primary degradation product of cellulose, distinguishing it from hemicellulose-derived esters (e.g., succinic acid) .

Discrepancies in Molecular Weight : Observed variations in reported MWs (e.g., 275 vs. 276 for glutaric bis-TMS ester) may stem from rounding or instrumental calibration differences .

Biological Activity

Pentanedioic acid, bis(trimethylsilyl) ester, also known as bis(trimethylsilyl) pentanedioate, is a derivative of pentanedioic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

- Chemical Formula : C₁₄H₃₂O₅Si₃

- Molecular Weight : 364.6574 g/mol

- CAS Registry Number : 55530-62-6

Biological Activity Overview

The biological activity of this compound is primarily assessed through its effects on various cellular processes and its interactions with biological systems. Key areas of focus include:

- Antioxidant Activity

- Antimicrobial Activity

- Cytotoxicity and Anticancer Potential

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Several studies have evaluated the antioxidant capacity of various silyl esters, including pentanedioic acid derivatives.

- Study Findings : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity. The IC50 values were comparable to known antioxidants such as ascorbic acid.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 22.1 |

Antimicrobial Activity

The antimicrobial properties of pentanedioic acid derivatives have been explored against various pathogens.

- Study Overview : A study assessed the antimicrobial efficacy of several trimethylsilyl esters against Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Candida albicans | 500 |

The results indicated that this compound demonstrated notable inhibitory effects on microbial growth, particularly against Staphylococcus aureus.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pentanedioic acid derivatives have been investigated in various cancer cell lines, notably MCF-7 human breast cancer cells.

- MTT Assay Results : The compound showed significant cytotoxicity at varying concentrations.

| Concentration (μg/mL) | % Cell Viability |

|---|---|

| 500 | 42.79 |

| 250 | 67.45 |

| 125 | 85.00 |

The IC50 value was determined to be approximately 414.73 μg/mL, indicating a dose-dependent response in cell viability.

Case Studies

-

Study on Antioxidant and Antimicrobial Activities :

- Researchers evaluated the biological activities of various plant extracts alongside pentanedioic acid derivatives.

- The study highlighted that the silyl ester exhibited superior antioxidant properties compared to traditional extracts.

-

Cytotoxicity Study on MCF-7 Cells :

- A detailed investigation into the cytotoxic effects of this compound demonstrated its potential as an anticancer agent.

- The study concluded that this compound may serve as a lead structure for developing new anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.